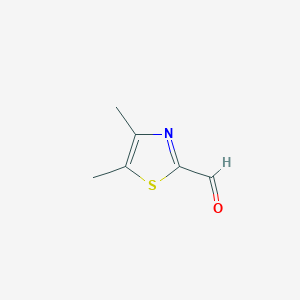

4,5-Dimethylthiazole-2-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-4-5(2)9-6(3-8)7-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBIYJOEJILQJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80562090 | |

| Record name | 4,5-Dimethyl-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74531-15-0 | |

| Record name | 4,5-Dimethyl-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dimethyl-1,3-thiazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,5-Dimethylthiazole-2-carbaldehyde from Thioacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a robust two-step synthetic pathway for the preparation of 4,5-dimethylthiazole-2-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug development, starting from the readily available precursor, thioacetamide. The synthesis leverages the classic Hantzsch thiazole synthesis followed by a selective oxidation of the 2-methyl group.

I. Synthetic Strategy: A Two-Step Approach

The synthesis of this compound from thioacetamide is efficiently achieved through a two-step process:

-

Hantzsch Thiazole Synthesis: The initial step involves the condensation of thioacetamide with a suitable α-haloketone, specifically 3-halo-2-butanone (e.g., 3-bromo-2-butanone or 3-chloro-2-butanone), to construct the 2,4,5-trimethylthiazole core. This reaction is a cornerstone in thiazole chemistry, known for its reliability and generally good yields.[1][2]

-

Selective Oxidation: The subsequent step focuses on the selective oxidation of the methyl group at the 2-position of the thiazole ring to the desired carbaldehyde. This transformation is a critical and often challenging step, requiring specific oxidizing agents to avoid over-oxidation or degradation of the thiazole ring.

II. Experimental Protocols

Step 1: Synthesis of 2,4,5-Trimethylthiazole via Hantzsch Thiazole Synthesis

This procedure details the formation of the thiazole ring system through the reaction of an α-haloketone and a thioamide.[1][2]

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| 3-Bromo-2-butanone | 151.01 | 1.51 | ≥95% |

| Thioacetamide | 75.13 | 1.37 | ≥98% |

| Ethanol (anhydrous) | 46.07 | 0.789 | ≥99.5% |

| Sodium bicarbonate (sat. aq. soln.) | 84.01 | - | - |

| Diethyl ether | 74.12 | 0.713 | ≥99% |

| Anhydrous magnesium sulfate | 120.37 | 2.66 | ≥98% |

Experimental Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.0 eq) in anhydrous ethanol.

-

To this solution, add 3-bromo-2-butanone (1.0 eq) dropwise at room temperature with continuous stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude 2,4,5-trimethylthiazole.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Expected Yield: 70-85%

Step 2: Selective Oxidation of 2,4,5-Trimethylthiazole to this compound

The oxidation of the 2-methyl group of the thiazole ring can be achieved using various methods. One common approach involves the use of selenium dioxide.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Purity |

| 2,4,5-Trimethylthiazole | 127.21 | ≥98% |

| Selenium dioxide (SeO2) | 110.96 | ≥99% |

| 1,4-Dioxane (anhydrous) | 88.11 | ≥99.8% |

| Dichloromethane (DCM) | 84.93 | ≥99.5% |

| Sodium bicarbonate (sat. aq. soln.) | 84.01 | - |

| Anhydrous sodium sulfate | 142.04 | ≥99% |

Experimental Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet, add 2,4,5-trimethylthiazole (1.0 eq) and anhydrous 1,4-dioxane.

-

To this solution, add selenium dioxide (1.1 eq) portion-wise at room temperature.

-

Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 8-12 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and filter to remove the selenium byproduct.

-

Dilute the filtrate with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Expected Yield: 40-60%

III. Data Presentation

Table 1: Summary of Reagents and Products

| Step | Starting Material(s) | Product | Key Reagents | Solvent(s) | Typical Yield (%) |

| 1 | Thioacetamide, 3-Bromo-2-butanone | 2,4,5-Trimethylthiazole | - | Ethanol | 70-85 |

| 2 | 2,4,5-Trimethylthiazole | This compound | SeO2 | 1,4-Dioxane | 40-60 |

Table 2: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Appearance |

| Thioacetamide | C2H5NS | 75.13 | 113-114 | White crystalline solid |

| 3-Bromo-2-butanone | C4H7BrO | 151.01 | 135-137 | Colorless to yellow liquid |

| 2,4,5-Trimethylthiazole | C6H9NS | 127.21 | 163-165 | Colorless to pale yellow liquid |

| This compound | C6H7NOS | 141.19 | ~90 (at 15 mmHg) | Yellowish oil |

IV. Mandatory Visualizations

Diagrams

Caption: Synthetic pathway for this compound.

Caption: General experimental workflow for the synthesis.

V. Concluding Remarks

The described two-step synthesis provides a reliable and scalable method for the preparation of this compound from thioacetamide. While the Hantzsch synthesis is a well-established and high-yielding reaction, the selective oxidation of the 2-methyl group requires careful control of reaction conditions to maximize yield and purity. This guide provides a comprehensive framework for researchers and professionals in the field of drug discovery and development to synthesize this important heterocyclic intermediate. Further optimization of the oxidation step could potentially improve the overall efficiency of the synthetic route.

References

Spectroscopic Analysis of 4,5-Dimethylthiazole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-Dimethylthiazole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published spectroscopic data for this specific molecule, this document outlines the expected spectral characteristics based on closely related analogs and provides detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 - 10.0 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~2.5 - 2.7 | Singlet | 3H | Methyl protons at C4 |

| ~2.3 - 2.5 | Singlet | 3H | Methyl protons at C5 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~185 - 195 | Aldehyde carbon (-CHO) |

| ~160 - 170 | C2 of thiazole ring |

| ~145 - 155 | C4 of thiazole ring |

| ~125 - 135 | C5 of thiazole ring |

| ~15 - 20 | Methyl carbon at C4 |

| ~10 - 15 | Methyl carbon at C5 |

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900 - 3000 | Medium | C-H stretch (methyl) |

| ~2700 - 2800 | Weak | C-H stretch (aldehyde) |

| ~1680 - 1700 | Strong | C=O stretch (aldehyde) |

| ~1500 - 1600 | Medium-Strong | C=N and C=C stretch (thiazole ring) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| [M]+ | Molecular ion peak |

| [M-1]+ | Loss of a hydrogen atom from the aldehyde |

| [M-29]+ | Loss of the CHO group |

| [M-CH₃]+ | Loss of a methyl group |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data discussed above. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Neat (for liquids): Place a drop of the neat liquid between two KBr or NaCl plates.

-

Solid Film (for solids): Dissolve a small amount of the solid in a volatile solvent, deposit the solution onto a KBr or NaCl plate, and allow the solvent to evaporate.

-

KBr Pellet (for solids): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press the mixture into a thin, transparent pellet.

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Record the sample spectrum.

-

The data is typically collected over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer, commonly coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Impact (EI) is a common ionization method for small organic molecules. Electrospray Ionization (ESI) is often used for LC-MS.

-

Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 4,5-Dimethylthiazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 4,5-dimethylthiazole-2-carbaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize NMR spectroscopy for the structural elucidation and analysis of organic molecules.

Introduction

This compound is a heterocyclic aldehyde with a thiazole core, a key scaffold in many pharmaceutically active compounds. A thorough understanding of its structure and electronic properties is crucial for its application in medicinal chemistry and drug design. NMR spectroscopy is an essential analytical technique for unambiguously determining the chemical structure of such molecules in solution. This guide presents the detailed ¹H and ¹³C NMR spectral data, experimental protocols for data acquisition, and a logical workflow for NMR analysis.

Molecular Structure and Atom Numbering

For clarity in the assignment of NMR signals, the atoms of this compound are numbered as follows:

Caption: Structure of this compound with atom numbering for NMR assignments.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound recorded in deuterated chloroform (CDCl₃).

¹H NMR Data (300 MHz, CDCl₃)

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |

| 9.87 | Singlet (s) | 1H | H6 (CHO) |

| 2.50 | Singlet (s) | 3H | H7 (4-CH₃) |

| 2.45 | Singlet (s) | 3H | H8 (5-CH₃) |

¹³C NMR Data (75 MHz, CDCl₃)

| Chemical Shift (δ) / ppm | Assignment |

| 183.0 | C6 (CHO) |

| 159.2 | C2 |

| 148.9 | C4 |

| 128.5 | C5 |

| 15.0 | C7 (4-CH₃) |

| 11.9 | C8 (5-CH₃) |

Experimental Protocols

The following section details the methodologies for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the purified this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a reference standard, typically tetramethylsilane (TMS) at 0.05-0.1% v/v.

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Filtering (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

-

Instrumentation: The NMR spectra are typically acquired on a 300 MHz (or higher field) spectrometer equipped with a 5 mm broadband probe.

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 12-16 ppm.

-

Temperature: 298 K.

-

-

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 512-2048 scans, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 200-240 ppm.

-

Temperature: 298 K.

-

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode.

-

Baseline Correction: A baseline correction is applied to ensure a flat baseline across the spectrum.

-

Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

-

Integration (¹H NMR): The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.

-

Peak Picking: The chemical shifts of all significant peaks are accurately determined.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using NMR spectroscopy.

Caption: Logical workflow for NMR data acquisition, processing, and interpretation.

This guide provides the fundamental NMR characterization of this compound. For more advanced structural studies, two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be employed to further confirm the connectivity and assignments.

Physical and chemical properties of 4,5-Dimethylthiazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethylthiazole-2-carbaldehyde is a heterocyclic aldehyde belonging to the thiazole family. Thiazole rings are significant structural motifs in a vast array of biologically active compounds and approved pharmaceuticals. The presence of both sulfur and nitrogen atoms in the five-membered ring imparts unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry. The aldehyde functional group at the 2-position provides a reactive handle for further chemical modifications, allowing for the synthesis of diverse compound libraries for drug discovery and development. This technical guide provides a comprehensive overview of the known physical and chemical properties, spectral data, and potential applications of this compound.

Physical and Chemical Properties

| Property | This compound | 4-Methylthiazole-5-carboxaldehyde (Isomer) |

| Molecular Formula | C₆H₇NOS[1] | C₅H₅NOS |

| Molecular Weight | 141.19 g/mol [1] | 127.16 g/mol |

| Appearance | - | White to light yellow to light orange crystalline powder[2] |

| Melting Point | Not available | 74 - 78 °C[2] |

| Boiling Point | Not available | 118 °C at 21 mmHg[2] |

| Density | Not available | Not available |

| Solubility | Not available | Slightly soluble in water[3] |

| Purity | ≥95.00% to ≥98% (from commercial suppliers)[1] | ≥ 98% (GC) |

| Topological Polar Surface Area (TPSA) | 29.96 Ų (computational)[1] | - |

| logP | 1.57244 (computational)[1] | - |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be inferred from general methods for thiazole synthesis, such as the Hantzsch thiazole synthesis, followed by functional group manipulation. A potential two-step synthesis is outlined below.

Step 1: Hantzsch Synthesis of 4,5-Dimethylthiazole

The Hantzsch thiazole synthesis is a classical and widely used method for the formation of the thiazole ring. It involves the condensation of an α-haloketone with a thioamide. For the synthesis of 4,5-dimethylthiazole, 3-chloro-2-butanone would react with thioformamide.

Step 2: Formylation of 4,5-Dimethylthiazole

The introduction of the aldehyde group at the 2-position of the thiazole ring can be challenging. Direct formylation methods may lack regioselectivity. A more controlled approach would involve lithiation at the 2-position followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Alternatively, the aldehyde could be synthesized via the oxidation of the corresponding alcohol, (4,5-dimethylthiazol-2-yl)methanol. This precursor alcohol could potentially be synthesized through a modified Hantzsch synthesis using an appropriate starting material.

A general workflow for a plausible synthesis of this compound is depicted in the following diagram:

Spectral Data

Detailed spectral data for this compound is available from spectral databases.

¹H NMR Spectrum (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.88 | s | 1H | Aldehyde proton (-CHO) |

| 2.50 | s | 3H | Methyl protons (-CH₃) |

| 2.45 | s | 3H | Methyl protons (-CH₃) |

¹³C NMR Spectrum (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| 184.0 | Aldehyde carbon (C=O) |

| 165.0 | Thiazole ring carbon (C2) |

| 150.0 | Thiazole ring carbon (C4 or C5) |

| 130.0 | Thiazole ring carbon (C4 or C5) |

| 15.0 | Methyl carbon (-CH₃) |

| 12.0 | Methyl carbon (-CH₃) |

IR Spectrum (Infrared Spectroscopy)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920 | Medium | C-H stretch (methyl) |

| ~2850 | Medium | C-H stretch (aldehyde) |

| ~1680 | Strong | C=O stretch (aldehyde) |

| ~1540 | Medium | C=N stretch (thiazole ring) |

| ~1450 | Medium | C-H bend (methyl) |

Mass Spectrum (MS)

| m/z | Interpretation |

| 141 | Molecular ion [M]⁺ |

| 140 | [M-H]⁺ |

| 113 | [M-CO]⁺ |

| 112 | [M-CHO]⁺ |

Chemical Reactivity

The chemical reactivity of this compound is dictated by the aldehyde functional group and the thiazole ring.

-

Aldehyde Group Reactions: The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of reactions, including:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid, 4,5-dimethylthiazole-2-carboxylic acid.

-

Reduction: Can be reduced to the corresponding alcohol, (4,5-dimethylthiazol-2-yl)methanol.

-

Condensation Reactions: Can react with amines to form imines (Schiff bases), with hydrazines to form hydrazones, and with hydroxylamine to form oximes.

-

Wittig Reaction: Can react with phosphorus ylides to form alkenes.

-

Grignard and Organolithium Reactions: Can react with organometallic reagents to form secondary alcohols.

-

-

Thiazole Ring Reactivity: The thiazole ring is an electron-rich aromatic system. The electron-withdrawing nature of the aldehyde group at the 2-position will influence the reactivity of the ring towards electrophilic substitution.

The following diagram illustrates some of the potential chemical transformations of this compound:

Applications in Drug Development and Signaling Pathways

While specific studies detailing the use of this compound in drug development are limited, the broader class of thiazole derivatives has significant importance in medicinal chemistry. Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The 2-formylthiazole moiety is a valuable pharmacophore and a versatile synthetic intermediate for the preparation of more complex molecules with potential therapeutic applications. For instance, it can be used to synthesize various heterocyclic systems and derivatives that can be screened for their activity against different biological targets.

Thiazole derivatives have been identified as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. While there is no direct evidence linking this compound to the inhibition of specific kinases, its structural features make it a potential starting point for the design of such inhibitors.

The general role of thiazole derivatives as kinase inhibitors in cellular signaling is depicted below:

Conclusion

This compound is a valuable heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. While a comprehensive experimental characterization of its physical properties is still needed, its spectral data and the known reactivity of the thiazole and aldehyde functionalities provide a solid foundation for its use as a building block in the design and synthesis of novel molecules. Further research into its biological activities could uncover its potential as a lead compound in drug discovery programs, particularly in the development of kinase inhibitors. This technical guide serves as a resource for researchers interested in exploring the chemistry and potential applications of this versatile molecule.

References

An In-depth Technical Guide to the Synthesis of 4,5-Dimethylthiazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 4,5-dimethylthiazole-2-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug development. The methodologies detailed herein are based on established chemical principles and supported by literature precedents.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The thiazole ring is a prominent scaffold in numerous approved drugs, and the presence of a reactive carbaldehyde group at the 2-position, along with methyl groups at the 4- and 5-positions, allows for diverse downstream chemical modifications. This guide outlines the most practical and efficient synthetic strategies, starting from readily available materials.

Core Synthetic Strategies

Two primary strategies have been identified for the synthesis of this compound. The first involves the initial construction of the 4,5-dimethylthiazole core followed by formylation at the C2 position. The second strategy relies on the synthesis of a 2-substituted-4,5-dimethylthiazole precursor which is then converted to the desired aldehyde.

Strategy 1: Hantzsch Thiazole Synthesis and Subsequent C2-Formylation

This is a robust and widely applicable approach. It begins with the classic Hantzsch thiazole synthesis to construct the core heterocycle, followed by the introduction of the formyl group onto the C2 position, which is activated for deprotonation.

Strategy 2: Functional Group Interconversion of a 2-Substituted Precursor

This alternative approach involves the synthesis of a 4,5-dimethylthiazole derivative with a functional group at the C2 position that can be readily converted to an aldehyde.

Experimental Protocols

Protocol 1.1a: Synthesis of 4,5-Dimethylthiazole via Hantzsch Synthesis

This procedure is adapted from the well-established Hantzsch synthesis of thiazoles.[1][2][3][4]

Reaction: 3-Bromo-2-butanone + Thioformamide → 4,5-Dimethylthiazole

Materials:

-

3-Bromo-2-butanone

-

Thioformamide

-

Ethanol

-

Sodium bicarbonate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thioformamide (1.1 equivalents) in absolute ethanol.

-

To the stirred solution, add 3-bromo-2-butanone (1.0 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

| Reactant | Molar Ratio | Solvent | Temperature | Reaction Time | Typical Yield |

| 3-Bromo-2-butanone | 1.0 | Ethanol | Reflux | 2-4 hours | 60-80% |

| Thioformamide | 1.1 |

Table 1: Quantitative data for the Hantzsch synthesis of 4,5-dimethylthiazole.

Protocol 1.1b: Formylation of 4,5-Dimethylthiazole via Lithiation

This method is a highly regioselective way to introduce a formyl group at the C2 position of the thiazole ring.[5][6][7]

Reaction: 4,5-Dimethylthiazole + n-BuLi, then DMF → this compound

Materials:

-

4,5-Dimethylthiazole

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylformamide (DMF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride

Procedure:

-

To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

-

Add 4,5-dimethylthiazole (1.0 equivalent) to the cooled THF.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

-

Add anhydrous N,N-dimethylformamide (1.2 equivalents) dropwise to the reaction mixture. Continue stirring at -78 °C for an additional 2-3 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

| Reactant | Molar Ratio | Solvent | Temperature | Reaction Time | Typical Yield |

| 4,5-Dimethylthiazole | 1.0 | Anhydrous THF | -78 °C | 3-4 hours | 30-50% |

| n-Butyllithium | 1.1 | ||||

| DMF | 1.2 |

Table 2: Quantitative data for the formylation of 4,5-dimethylthiazole.

Protocol 1.2: Vilsmeier-Haack Formylation of 4,5-Dimethylthiazole

The Vilsmeier-Haack reaction is an alternative method for formylation, though it may be less regioselective for this substrate compared to lithiation.[8][9]

Reaction: 4,5-Dimethylthiazole + Vilsmeier reagent (POCl₃/DMF) → this compound

Materials:

-

4,5-Dimethylthiazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Aqueous sodium hydroxide or sodium acetate solution

Procedure:

-

In a flask cooled in an ice bath, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.1 equivalents) to DMF (3.0 equivalents) under a nitrogen atmosphere.

-

Add a solution of 4,5-dimethylthiazole (1.0 equivalent) in DMF or DCM to the pre-formed Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for several hours, monitoring by TLC.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the mixture with an aqueous solution of sodium hydroxide or sodium acetate.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography on silica gel.

| Reactant | Molar Ratio | Solvent | Temperature | Reaction Time | Typical Yield |

| 4,5-Dimethylthiazole | 1.0 | DMF/DCM | 50-60 °C | 2-6 hours | Variable |

| POCl₃ | 1.1 | ||||

| DMF | 3.0 |

Table 3: General conditions for Vilsmeier-Haack formylation.

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. The Hantzsch synthesis provides a reliable method for constructing the core 4,5-dimethylthiazole ring. For the subsequent formylation at the C2 position, direct lithiation followed by quenching with DMF is a highly regioselective and commonly employed strategy. While the Vilsmeier-Haack reaction offers an alternative, it may present challenges with regioselectivity. The choice of the optimal synthetic route will depend on the availability of starting materials, desired scale, and the specific requirements of the research or development project. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for the efficient synthesis of this valuable chemical intermediate.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Thiazole synthesis [organic-chemistry.org]

- 5. Formylation - Common Conditions [commonorganicchemistry.com]

- 6. Formylation - Lithiation [commonorganicchemistry.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

Theoretical Reactivity of 4,5-Dimethylthiazole-2-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazole derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and unique electronic properties. This technical guide provides a detailed theoretical examination of the reactivity of a specific, yet underexplored, member of this family: 4,5-Dimethylthiazole-2-carbaldehyde (CAS 74531-15-0). In the absence of extensive direct experimental and computational studies on this molecule, this document leverages established principles of organic chemistry and draws upon data from analogous compounds to predict its reactivity profile. We will explore its electronic structure, potential sites for electrophilic and nucleophilic attack, and common reaction pathways. This guide also presents generalized experimental protocols and a computational workflow applicable to the study of this and related thiazole aldehydes, aiming to provide a solid foundation for future research and application.

Introduction to this compound

The thiazole ring is a five-membered heterocyclic scaffold containing both sulfur and nitrogen atoms. This structural motif is present in numerous FDA-approved drugs and biologically active compounds, highlighting its significance as a "privileged structure" in drug discovery. The electronic nature of the thiazole ring can be finely tuned by the introduction of various substituents, which in turn modulates the molecule's reactivity and biological interactions.

This compound is a member of this important class of compounds, featuring a thiazole core substituted with two methyl groups at the 4 and 5 positions and a carbaldehyde (formyl) group at the 2-position. The interplay between the electron-donating methyl groups and the electron-withdrawing aldehyde group is expected to create a unique reactivity profile, making it a versatile building block for the synthesis of more complex molecules. Understanding this reactivity from a theoretical standpoint is crucial for its efficient utilization in synthetic chemistry and for the rational design of novel therapeutic agents or functional materials.

Theoretical Framework for Reactivity Analysis

The reactivity of a molecule is fundamentally governed by its electronic structure. Computational chemistry provides a powerful toolkit to probe these properties. Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for predicting the electronic structure and properties of molecules with a good balance of accuracy and computational cost.

A typical computational workflow for analyzing the reactivity of a molecule like this compound is outlined below.

Caption: Computational workflow for theoretical reactivity studies.

Key Computational Parameters:

-

Optimized Geometry: Provides the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

-

Mulliken Charges: Estimates the partial charge on each atom, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) centers.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

-

Molecular Electrostatic Potential (MESP): A map of the electrostatic potential on the electron density surface of the molecule. It visually identifies regions of negative potential (red/yellow), which are prone to electrophilic attack, and regions of positive potential (blue), which are susceptible to nucleophilic attack.

Predicted Reactivity of this compound

Molecular Structure and Electronic Properties

The structure of this compound features a planar thiazole ring. The aldehyde group at the C2 position is a strong electron-withdrawing group, which will significantly influence the electron distribution in the ring. Conversely, the methyl groups at C4 and C5 are electron-donating. This electronic push-pull system is key to its reactivity.

| Property | Predicted/Analogous Value | Significance for Reactivity |

| HOMO Energy | ~ -6.0 to -7.0 eV | Indicates the molecule's capacity to act as an electron donor (nucleophile). The thiazole ring is a likely contributor. |

| LUMO Energy | ~ -1.5 to -2.5 eV | Indicates the molecule's ability to act as an electron acceptor (electrophile). The aldehyde group will be a major contributor. |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV | A relatively large gap suggests good kinetic stability. |

| Dipole Moment | Moderate to High | The polar aldehyde group will result in a significant dipole moment, influencing solubility and intermolecular interactions. |

Note: The values in this table are estimations based on data for similar thiazole derivatives and are intended for comparative purposes.

Analysis of Reactive Sites

The MESP is a powerful tool for visualizing reactive centers. For this compound, we can predict the following:

-

Nucleophilic Centers: The most negative electrostatic potential is expected around the oxygen atom of the carbonyl group and the nitrogen atom of the thiazole ring. These sites are prone to attack by electrophiles (e.g., protons, Lewis acids).

-

Electrophilic Centers: The most positive electrostatic potential is anticipated at the carbon atom of the carbonyl group. This makes it a prime target for nucleophilic attack. The hydrogen of the aldehyde group will also be acidic.

Caption: Predicted electrophilic and nucleophilic sites.

Plausible Reaction Pathways

Based on the predicted reactive sites, several reaction pathways can be envisioned for this compound.

The aldehyde functionality is expected to be the most reactive site.

-

Nucleophilic Addition: A wide range of nucleophiles (e.g., Grignard reagents, organolithiums, cyanides) can add to the carbonyl carbon.

-

Condensation Reactions: Reaction with primary amines will form Schiff bases (imines), a common strategy in the synthesis of biologically active molecules. Reaction with hydroxylamine or hydrazines will yield oximes and hydrazones, respectively.

-

Reduction: The aldehyde can be readily reduced to a primary alcohol (4,5-dimethylthiazol-2-yl)methanol) using reducing agents like sodium borohydride (NaBH₄).

-

Oxidation: Oxidation to the corresponding carboxylic acid (4,5-dimethylthiazole-2-carboxylic acid) can be achieved with oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

Caption: Key reactions involving the aldehyde group.

The thiazole ring itself can participate in reactions, although its reactivity is modulated by the substituents. The electron-withdrawing aldehyde group at C2 will deactivate the ring towards electrophilic substitution, while the electron-donating methyl groups at C4 and C5 will have an activating effect. The overall outcome will depend on the specific reaction conditions.

Experimental Protocols for Analogous Systems

Detailed experimental protocols for this compound are not widely published. However, procedures for similar thiazole aldehydes can be adapted.

General Protocol for Schiff Base Formation

This protocol describes the synthesis of a Schiff base from a thiazole-2-carbaldehyde derivative and a primary amine.

-

Dissolution: Dissolve 1.0 equivalent of the thiazole-2-carbaldehyde derivative in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Amine: Add 1.0-1.1 equivalents of the primary amine to the solution. A catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.

-

Reaction: Stir the reaction mixture at room temperature or under gentle reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration. If no solid forms, remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

-

Characterization: Confirm the structure of the purified Schiff base using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, and by mass spectrometry.

Hantzsch Thiazole Synthesis: A General Approach to the Thiazole Core

The Hantzsch thiazole synthesis is a classic method for constructing the thiazole ring. A generalized procedure involves the reaction of a thioamide with an α-haloketone.

-

Reactant Mixture: In a round-bottom flask, combine the α-haloketone (1.0 eq.) and the thioamide (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.

-

Reaction Conditions: Heat the mixture under reflux for several hours. The reaction progress can be monitored by TLC.

-

Isolation: After cooling, the product may precipitate. If so, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be taken up in an organic solvent and washed with a basic solution (e.g., sodium bicarbonate) to remove any acidic byproducts.

-

Purification: The crude thiazole derivative can be purified by recrystallization or column chromatography.

Conclusion and Future Outlook

This technical guide has provided a theoretical framework for understanding the reactivity of this compound. Based on the analysis of its structural features and by drawing parallels with analogous compounds, we predict that the aldehyde group is the primary site of reactivity, susceptible to a wide range of nucleophilic additions and condensation reactions. The thiazole ring itself, while influenced by the electronic effects of its substituents, offers further opportunities for functionalization.

The provided generalized experimental protocols and the outlined computational workflow serve as a starting point for researchers interested in exploring the chemistry of this promising molecule. Future experimental and computational studies are needed to validate these predictions and to fully elucidate the reactivity and potential applications of this compound in drug discovery and materials science. Such studies will undoubtedly uncover novel synthetic routes and lead to the development of new molecules with valuable properties.

Caption: Interplay of theoretical and experimental work.

The Enigmatic Origins of 4,5-Dimethylthiazole-2-carbaldehyde: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethylthiazole-2-carbaldehyde is a heterocyclic aldehyde with the chemical formula C₆H₇NOS. While its structural isomers and related thiazole derivatives have found significant applications, particularly as intermediates in the synthesis of pharmaceuticals and flavor agents, the specific discovery and detailed historical development of this compound remain largely undocumented in readily accessible scientific literature. This technical guide aims to provide a comprehensive overview of the available information on this compound, focusing on its fundamental properties and synthetic methodologies, while also highlighting the current gaps in its historical record.

Physicochemical Properties and Spectroscopic Data

While the seminal publication detailing the initial synthesis and characterization of this compound is not readily identifiable, its fundamental properties have been established and are available through various chemical suppliers and databases. A summary of this key information is presented below to serve as a reference for researchers.

| Property | Value | Reference |

| CAS Number | 74531-15-0 | [1] |

| Molecular Formula | C₆H₇NOS | [1] |

| Molecular Weight | 141.19 g/mol | [1] |

| Appearance | Not consistently reported | |

| Melting Point | Not consistently reported | |

| Boiling Point | Not consistently reported | |

| Solubility | Not extensively documented |

Note: The lack of consistent experimental data for properties like melting and boiling points in publicly available literature underscores the need for more comprehensive characterization of this compound.

Presumed Synthetic Pathways

Given the absence of a definitive historical account of its first synthesis, we can infer potential synthetic routes based on established methods for thiazole ring formation and functionalization. The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry, provides a logical framework for the construction of the 4,5-dimethylthiazole core.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. For the synthesis of the 4,5-dimethylthiazole backbone, 3-chloro-2-butanone would be the likely α-haloketone starting material, reacting with a suitable thioamide.

Caption: General workflow for the Hantzsch synthesis of a 4,5-dimethylthiazole core.

Formylation of the Thiazole Ring

Once the 4,5-dimethylthiazole core is obtained, the introduction of the carbaldehyde group at the 2-position is the subsequent critical step. Several formylation methods are commonly employed for electron-rich heterocyclic systems.

A plausible and widely used method is the Vilsmeier-Haack reaction. This reaction utilizes a formylating agent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce an aldehyde group onto an activated aromatic or heterocyclic ring.

Caption: Logical workflow for the formylation of 4,5-dimethylthiazole via the Vilsmeier-Haack reaction.

Detailed (Hypothetical) Experimental Protocols

In the absence of the original experimental procedures, the following protocols are provided as illustrative examples based on the general principles of the Hantzsch synthesis and Vilsmeier-Haack formylation. These are intended for informational purposes and would require optimization and validation in a laboratory setting.

Protocol 1: Synthesis of 4,5-Dimethylthiazole (via Hantzsch Synthesis)

Materials:

-

3-Chloro-2-butanone

-

Thioformamide

-

Ethanol

-

Sodium bicarbonate

Procedure:

-

Dissolve thioformamide in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Slowly add 3-chloro-2-butanone to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield 4,5-dimethylthiazole.

Protocol 2: Synthesis of this compound (via Vilsmeier-Haack Reaction)

Materials:

-

4,5-Dimethylthiazole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Ice

-

Sodium acetate

Procedure:

-

In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, cool a solution of DMF in DCM to 0 °C.

-

Slowly add phosphorus oxychloride dropwise to the cooled DMF solution while maintaining the temperature below 5 °C.

-

Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 4,5-dimethylthiazole in DCM dropwise to the Vilsmeier reagent, keeping the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice.

-

Neutralize the mixture with a saturated aqueous solution of sodium acetate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

Conclusion and Future Outlook

This compound represents a molecule with potential for further exploration in synthetic and medicinal chemistry. However, a significant gap exists in the scientific literature regarding its initial discovery and detailed historical development. The lack of a primary publication detailing its first synthesis and characterization makes a definitive historical account challenging. The synthetic pathways and protocols outlined in this guide are based on established chemical principles and are intended to provide a foundational understanding for researchers interested in this compound. Future work should focus on a thorough literature search of older chemical archives and databases to potentially uncover the original report of this molecule. Furthermore, a comprehensive experimental characterization of its physicochemical and spectroscopic properties would be a valuable contribution to the field. Such efforts would not only fill the existing historical void but also provide a solid foundation for the future application of this compound in drug discovery and materials science.

References

Molecular weight and formula of 4,5-Dimethylthiazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties of 4,5-Dimethylthiazole-2-carbaldehyde. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates general principles and methodologies relevant to the broader class of thiazole derivatives to provide a functional context for research and development.

Core Compound Properties

This compound is a heterocyclic compound featuring a thiazole ring substituted with two methyl groups and a carbaldehyde group. Its chemical structure and properties are foundational to its potential applications in synthesis and drug discovery.

Table 1: Physicochemical and Computational Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₇NOS | [1] |

| Molecular Weight | 141.19 g/mol | [1] |

| CAS Number | 74531-15-0 | [1] |

| Synonym(s) | 4,5-Dimethylthiazole-2-carboxaldehyde | [1] |

| Topological Polar Surface Area (TPSA) | 29.96 Ų | [1] |

| LogP | 1.57244 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 1 |[1] |

Context in Drug Discovery and Organic Synthesis

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[2] Thiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] They function through diverse mechanisms such as kinase inhibition, DNA intercalation, and induction of apoptosis.[2][5] Aldehyde-functionalized thiazoles, like the title compound, are versatile intermediates in organic synthesis, enabling the construction of more complex molecular architectures through reactions such as condensation, oxidation, and reductive amination.

References

- 1. chemscene.com [chemscene.com]

- 2. Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4,5-Dimethylthiazole-2-carbaldehyde: Properties, Synthesis, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5-Dimethylthiazole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document consolidates available information on its chemical properties and presents generalized experimental protocols and potential biological significance based on the well-established chemistry of the thiazole scaffold. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis and evaluation of novel thiazole-based compounds.

Introduction

The thiazole ring is a prominent heterocyclic scaffold found in a multitude of biologically active compounds and approved pharmaceutical agents.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged structure in drug discovery. This compound, as a functionalized derivative, presents a valuable synthon for the elaboration into more complex molecular architectures with potential therapeutic applications.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical supplier databases.[2]

| Property | Value | Reference |

| IUPAC Name | 4,5-Dimethyl-1,3-thiazole-2-carbaldehyde | ChemScene |

| Synonyms | 4,5-Dimethylthiazole-2-carboxaldehyde | [2] |

| CAS Number | 74531-15-0 | [2] |

| Molecular Formula | C₆H₇NOS | [2] |

| Molecular Weight | 141.19 g/mol | [2] |

| SMILES | CC1=C(C)SC(=N1)C=O | ChemScene |

| Purity | ≥98% (as offered by commercial suppliers) | [2] |

| Storage | -20°C, sealed, away from moisture | [2] |

Synthesis and Experimental Protocols

General Experimental Protocol: Oxidation of (4,5-Dimethylthiazol-2-yl)methanol

Disclaimer: The following is a generalized protocol and has not been specifically reported for the synthesis of this compound. Optimization may be required.

Materials:

-

(4,5-Dimethylthiazol-2-yl)methanol

-

Manganese (IV) oxide (activated)

-

Dichloromethane (anhydrous)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred solution of (4,5-dimethylthiazol-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (20 mL/g of alcohol), add activated manganese (IV) oxide (5-10 eq).

-

Stir the resulting suspension vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of celite, washing the filter cake with dichloromethane.

-

Combine the filtrates and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by silica gel column chromatography using a hexane/ethyl acetate gradient.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product.

-

Characterize the product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

A generalized workflow for the synthesis of thiazole derivatives is depicted in the following diagram.

Spectroscopic Characterization (Expected)

No specific spectroscopic data for this compound has been found in the public domain. However, based on the analysis of similar structures, the following characteristic signals can be anticipated.

¹H NMR (in CDCl₃):

-

A singlet for the aldehydic proton (CHO) is expected in the range of δ 9.5-10.5 ppm.

-

Two singlets for the two methyl groups (CH₃) on the thiazole ring would likely appear in the range of δ 2.0-2.8 ppm.

¹³C NMR (in CDCl₃):

-

The carbonyl carbon of the aldehyde is expected to resonate in the downfield region, around δ 180-190 ppm.

-

The carbons of the thiazole ring would appear in the aromatic region (δ 110-160 ppm).

-

The methyl carbons would be observed in the upfield region (δ 10-20 ppm).

Infrared (IR) Spectroscopy:

-

A strong C=O stretching vibration for the aldehyde is expected around 1680-1700 cm⁻¹.

-

C-H stretching vibrations for the methyl groups would be observed around 2850-3000 cm⁻¹.

-

C=N and C=C stretching vibrations characteristic of the thiazole ring are expected in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be observed at m/z = 141.

Biological Activity and Potential Applications in Drug Development

While there are no specific biological studies on this compound, the thiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The aldehyde functionality at the 2-position of the thiazole ring serves as a versatile handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for biological screening.

Derivatives of thiazole have been reported to act as inhibitors of various enzymes, including kinases, which are crucial targets in cancer therapy.[3] The thiazole nucleus can also be found in compounds designed to combat microbial infections.[4]

Hypothetical Signaling Pathway Involvement

Given the prevalence of thiazole derivatives as kinase inhibitors, a hypothetical scenario could involve a derivative of this compound targeting a key signaling pathway in cancer, such as the PI3K/Akt/mTOR pathway. This pathway is frequently dysregulated in various cancers and plays a critical role in cell growth, proliferation, and survival.

Conclusion

This compound is a chemical entity with significant potential as a building block in the synthesis of novel compounds for drug discovery and development. Although detailed experimental and biological data for this specific molecule are currently scarce in the public domain, the well-documented importance of the thiazole scaffold provides a strong rationale for its further investigation. This technical guide serves as a starting point for researchers, providing foundational knowledge and outlining potential avenues for the synthesis, characterization, and biological evaluation of derivatives of this compound. Future research is warranted to fully elucidate the chemical and biological properties of this promising heterocyclic compound.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. A new 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay for testing macrophage cytotoxicity to L1210 and its drug-resistant cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Knoevenagel Condensation Reaction with 4,5-Dimethylthiazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Knoevenagel condensation reaction involving 4,5-Dimethylthiazole-2-carbaldehyde. The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that is widely employed in the synthesis of pharmaceuticals, fine chemicals, and functional materials. The reaction involves the condensation of an aldehyde or ketone with an active methylene compound, typically in the presence of a basic catalyst, to yield an α,β-unsaturated product.

The thiazole moiety is a prominent scaffold in medicinal chemistry, and derivatives of this compound are of significant interest for the development of novel therapeutic agents. These application notes provide a comprehensive overview of the reaction, including reaction conditions, experimental protocols, and potential applications of the synthesized compounds in drug development.

General Reaction Scheme

The Knoevenagel condensation of this compound with a generic active methylene compound (Z-CH₂-Z') is depicted below. The groups Z and Z' are electron-withdrawing groups that increase the acidity of the methylene protons.

Caption: General Knoevenagel condensation of this compound.

Data Presentation: Reaction Parameters

The following tables summarize typical reaction conditions for the Knoevenagel condensation of heterocyclic aldehydes with various active methylene compounds. These conditions can serve as a starting point for the reaction with this compound and may require optimization for specific substrates.

Table 1: Knoevenagel Condensation with Malononitrile

| Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Analogue |

| Piperidine (0.1) | Ethanol | Reflux | 2 - 4 | 85 - 95 | Aromatic Aldehydes |

| Pyrrolidine (0.1) | Ethanol | Reflux | 1 - 3 | 90 - 98 | Aromatic Aldehydes |

| DBU (1.0) | Water | Room Temp. | 0.5 - 1 | 90 - 99 | Heterocyclic Aldehydes[1] |

| Ammonium Acetate | Solvent-free | 80 | 0.25 - 0.5 | 92 - 98 | Aromatic Aldehydes |

Table 2: Knoevenagel Condensation with Ethyl Cyanoacetate

| Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Analogue |

| Piperidine (0.1) | Toluene | Reflux (Dean-Stark) | 4 - 8 | 80 - 90 | Aromatic Aldehydes |

| Pyrrolidine (0.1) | Toluene | Reflux (Dean-Stark) | 3 - 6 | 85 - 95 | Aromatic Aldehydes |

| DBU (1.0) | Water | Room Temp. | 1 - 2 | 88 - 96 | Heterocyclic Aldehydes[1] |

| TiCl₄/Et₃N (1:2) | Dichloromethane | Room Temp. | 2 - 4 | 70 - 85 | Aromatic Aldehydes |

Table 3: Knoevenagel Condensation with 2,4-Thiazolidinedione

| Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Analogue |

| Piperidine (cat.) | Ethanol | Reflux | 6 - 12 | 75 - 85 | Chlorothiazolecarbaldehydes |

| Pyrrolidine (cat.) | Ethanol | Reflux | 4 - 10 | 80 - 90 | Aromatic Aldehydes[2] |

| Acetic Acid/NH₄OAc | Acetic Acid | Reflux | 8 - 16 | 70 - 80 | Aromatic Aldehydes |

Experimental Protocols

The following are detailed protocols for the Knoevenagel condensation of this compound with representative active methylene compounds.

Protocol 1: Synthesis of (E)-2-((4,5-dimethylthiazol-2-yl)methylene)malononitrile

Materials:

-

This compound

-

Malononitrile

-

Piperidine

-

Ethanol (absolute)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) and malononitrile (1.1 eq.) in absolute ethanol (15 mL per gram of aldehyde).

-

Add a catalytic amount of piperidine (0.1 eq.) to the reaction mixture.

-

Heat the mixture to reflux with constant stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

-

Upon completion of the reaction (typically 2-4 hours), cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.

-

Wash the crude product with cold ethanol and then with distilled water to remove any residual catalyst and unreacted starting materials.

-

Dry the product under vacuum to obtain the purified (E)-2-((4,5-dimethylthiazol-2-yl)methylene)malononitrile.

Protocol 2: Synthesis of Ethyl (E)-2-cyano-3-(4,5-dimethylthiazol-2-yl)acrylate

Materials:

-

This compound

-

Ethyl cyanoacetate

-

Pyrrolidine

-

Toluene

-

Dean-Stark apparatus

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, a magnetic stirrer, and a reflux condenser, add this compound (1.0 eq.), ethyl cyanoacetate (1.2 eq.), and toluene (20 mL per gram of aldehyde).

-

Add a catalytic amount of pyrrolidine (0.1 eq.) to the mixture.

-

Heat the reaction mixture to reflux, and collect the water formed during the reaction in the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting aldehyde is consumed (typically 4-8 hours).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure ethyl (E)-2-cyano-3-(4,5-dimethylthiazol-2-yl)acrylate.

Visualizations

Reaction Mechanism

The Knoevenagel condensation proceeds through a series of equilibrium steps, initiated by the deprotonation of the active methylene compound by a base.

Caption: General mechanism of the Knoevenagel condensation.

Experimental Workflow

The general workflow for the synthesis and purification of Knoevenagel condensation products is outlined below.

Caption: General experimental workflow for Knoevenagel condensation.

Applications in Drug Development

The Knoevenagel adducts of this compound are potential candidates for various therapeutic applications due to the established biological significance of the thiazole ring. The general workflow for screening the biological activity of these newly synthesized compounds is outlined below.

References

Application Notes: 4,5-Dimethylthiazole-2-carbaldehyde in the Synthesis of Heterocyclic Compounds

Introduction

4,5-Dimethylthiazole-2-carbaldehyde is a versatile and highly valuable building block in synthetic organic and medicinal chemistry. The thiazole ring is a prominent scaffold found in numerous biologically active compounds and clinically approved drugs, including antibacterial, antifungal, anticancer, and anti-inflammatory agents. The presence of a reactive aldehyde group at the C2 position, flanked by the electron-rich thiazole nucleus, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis of several important classes of heterocyclic compounds using this compound as a key starting material. These protocols are intended for researchers, scientists, and professionals in the field of drug development.

Synthesis of Thiazolyl-Pyrazoline Derivatives

Thiazolyl-pyrazoline hybrids are a significant class of heterocyclic compounds that have been extensively investigated for their potential as anticancer agents, often targeting protein kinases such as EGFR and VEGFR-2. The synthesis typically proceeds via an initial Claisen-Schmidt condensation to form a chalcone intermediate, which is subsequently cyclized with a hydrazine derivative.

General Synthetic Pathway

The overall synthetic route involves a two-step process. First, this compound undergoes a base-catalyzed condensation with an appropriate acetophenone to yield a thiazolyl-chalcone. This intermediate is then reacted with hydrazine hydrate or a substituted hydrazine in a cyclocondensation reaction to afford the final thiazolyl-pyrazoline derivative.

Caption: Synthetic pathway for thiazolyl-pyrazoline derivatives.

Experimental Protocol: Synthesis of 4-(4-chlorophenyl)-2-(3-(4,5-dimethylthiazol-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazol-1-yl)thiazole

This protocol is adapted from methodologies described for the synthesis of thiazolyl-pyrazoline derivatives as potent kinase inhibitors.

**Step 1: Synthesis of (E)-1-(4,5-dimethylthiazol-2-yl)-3-(p-tolyl)prop-2-en

Synthesis of Bioactive Pyrimidine Derivatives from 4,5-Dimethylthiazole-2-carbaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pyrimidine derivatives from 4,5-dimethylthiazole-2-carbaldehyde. The resulting thiazolyl-pyrimidine scaffolds are of significant interest in medicinal chemistry, demonstrating a range of biological activities, including potent anticancer and antimicrobial properties.

Introduction

The fusion of thiazole and pyrimidine rings into a single molecular entity has yielded compounds with significant therapeutic potential. The thiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, and the pyrimidine ring, a cornerstone of nucleic acids, both contribute to the diverse pharmacological profiles of these hybrid molecules. This compound serves as a versatile starting material for accessing a library of these promising compounds through established synthetic methodologies like the Biginelli reaction. This one-pot, three-component condensation offers an efficient route to highly functionalized dihydropyrimidines and their derivatives.

Applications in Drug Discovery and Development

Thiazolyl-pyrimidine derivatives have emerged as a privileged scaffold in the development of novel therapeutic agents. Their biological activities are diverse and potent, making them attractive candidates for further investigation in various disease areas.

Anticancer Activity

Numerous studies have highlighted the antiproliferative effects of thiazolyl-pyrimidine derivatives against a range of human cancer cell lines. The mechanism of action is often multifaceted, involving the inhibition of key cellular processes essential for tumor growth and survival. Some of the key molecular targets and pathways include:

-

Tubulin Polymerization Inhibition: Certain thiazole-pyrimidine derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization. This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis.[1]

-

Kinase Inhibition: This class of compounds has been found to inhibit various protein kinases that are often dysregulated in cancer, such as cyclin-dependent kinases (CDKs), and components of the PI3K/AKT/mTOR signaling pathway.[2]

-

DNA Interaction: Some derivatives have been shown to interact with DNA, potentially through intercalation or groove binding, leading to the inhibition of DNA replication and transcription and ultimately inducing apoptosis.[3]

-

Lactate Dehydrogenase (LDH) Inhibition: LDH is a key enzyme in the metabolic pathway of cancer cells. Inhibition of LDH by thiazole derivatives can disrupt tumor cell metabolism and proliferation.[4]

Antimicrobial Activity

Thiazolyl-pyrimidine derivatives have also demonstrated significant activity against a spectrum of microbial pathogens, including both bacteria and fungi. Their mechanism of action is believed to involve the disruption of essential microbial processes. The structural features of these compounds, such as the presence of the thiazole ring, contribute to their electronic properties and lipophilicity, which can enhance their ability to penetrate microbial cell membranes and interact with intracellular targets.[5][6][7][8]

Quantitative Data Summary

The following tables summarize the reported in vitro biological activities of various thiazolyl-pyrimidine derivatives against cancer cell lines and microbial strains.

Table 1: Anticancer Activity of Thiazolyl-Pyrimidine Derivatives (IC50 values in µM)

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 10h | DU145 (Prostate) | 0.011 ± 0.0017 | [1] |

| PC3 (Prostate) | 0.063 ± 0.0012 | [1] | |

| A549 (Lung) | 0.017 ± 0.0094 | [1] | |

| MCF-7 (Breast) | 0.66 ± 0.072 | [1] | |

| Compound 3 | HL-60 (Leukemia) | 0.57 | [9] |

| Compound 4 | SK-OV-3 (Ovarian) | 7.87 | [9] |